molecular formula C15H17NO3S B10976035 N-(2-ethylphenyl)-3-methoxybenzenesulfonamide

N-(2-ethylphenyl)-3-methoxybenzenesulfonamide

Cat. No.: B10976035
M. Wt: 291.4 g/mol
InChI Key: YPMROJAAUNZLEE-UHFFFAOYSA-N
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Description

N-(2-ETHYLPHENYL)-3-METHOXYBENZENE-1-SULFONAMIDE is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with an ethyl group and a methoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ETHYLPHENYL)-3-METHOXYBENZENE-1-SULFONAMIDE typically involves the reaction of 2-ethylphenylamine with 3-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-ETHYLPHENYL)-3-METHOXYBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-ETHYLPHENYL)-3-METHOXYBENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-ETHYLPHENYL)-3-METHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth. By inhibiting the enzyme dihydropteroate synthase, the compound can disrupt the synthesis of folic acid in bacteria, leading to their death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-ETHYLPHENYL)-3-METHOXYBENZENE-1-SULFONAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the ethyl and methoxy groups on the benzene ring can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C15H17NO3S

Molecular Weight

291.4 g/mol

IUPAC Name

N-(2-ethylphenyl)-3-methoxybenzenesulfonamide

InChI

InChI=1S/C15H17NO3S/c1-3-12-7-4-5-10-15(12)16-20(17,18)14-9-6-8-13(11-14)19-2/h4-11,16H,3H2,1-2H3

InChI Key

YPMROJAAUNZLEE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)OC

Origin of Product

United States

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